2,4-Dimethoxy-6-methylpyrimidine

Vue d'ensemble

Description

2,4-Dimethoxy-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. It is characterized by its heterocyclic structure, which includes an aromatic ring containing five carbon atoms and one nitrogen atom. This compound is a colorless, crystalline solid with a melting point of 95–97°C and a boiling point of 270–272°C . It is sparingly soluble in water but readily dissolves in ethanol and other organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-methylpyrimidine can be achieved through several methods. One common method involves the following steps :

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and selectivity while minimizing environmental impact. One such method involves the use of o-methyl isourea salt and cyanoacetate as raw materials, followed by condensation, methylation, and self-cyclization . This method simplifies the production process, optimizes reaction conditions, and reduces the generation of pollutants.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2,4-Dimethoxy-6-methylpyrimidine serves as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to novel derivatives with enhanced biological activities.

The compound exhibits notable biological activities, making it a candidate for further research in pharmacology:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism. This mechanism is particularly relevant in cancer therapy, where it can disrupt metabolic pathways essential for cell proliferation .

- Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity against viruses such as herpes simplex virus types 1 and 2. However, further research is required to fully understand its efficacy and safety.

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. In vitro studies report an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. One study highlighted the synthesis of C-6 alkyl derivatives that showed promising antiproliferative effects against cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Pharmacokinetics

A pharmacokinetic study involving SD rats assessed the absorption and excretion patterns of the compound after oral administration. The plasma concentration peaked at 0.5 hours post-administration, with significant urinary excretion observed within the first few hours, indicating effective metabolic processing .

Mécanisme D'action

2,4-Dimethoxy-6-methylpyrimidine functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR is a vital enzyme that participates in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis. By impeding DHFR activity, this compound disrupts the production of purines and pyrimidines, ultimately leading to the inhibition of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethoxy-6-methylpyridine: Similar in structure but differs in the position of nitrogen atoms.

4,6-Dimethoxy-2-methylpyrimidine: Another isomer with different substitution patterns.

2,4-Dimethoxy-5-methylpyrimidine: Similar compound with a different methyl group position.

Uniqueness

2,4-Dimethoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DHFR makes it particularly valuable in medicinal chemistry for developing potential therapeutic agents .

Activité Biologique

2,4-Dimethoxy-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes two methoxy groups and a methyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antitumoral effects, antimalarial properties, and mechanisms of action based on diverse research findings.

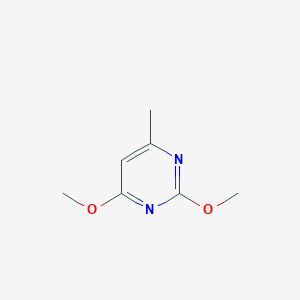

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Methoxy Groups : Two -OCH₃ groups at the 2 and 4 positions.

- Methyl Group : A -CH₃ group at the 6 position.

Antitumoral Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumoral activity. In a study evaluating various C-6 alkyl substituted pyrimidines, compounds with a fluorophenyl moiety showed pronounced antiproliferative effects. For example:

| Compound | IC50 (µM) |

|---|---|

| 2,4-Dimethoxy-5-fluorophenylpyrimidine | 1.6 |

| 2,4-Dimethoxy-5-phenylpyrimidine | 2.5 |

| Control Compound (non-substituted) | >100 |

These findings suggest that structural modifications on the pyrimidine core can enhance antitumoral efficacy through mechanisms that may involve cell cycle perturbation and apoptosis induction .

Antimalarial Activity

The antimalarial potential of pyrimidine derivatives has also been investigated. A series of hybrids combining aminoquinoline and pyrimidine structures were synthesized and tested against Plasmodium falciparum. Notably:

| Compound | IC50 (µM) | Activity against CQ-resistant strain |

|---|---|---|

| Hybrid 7f | <0.05 | Yes |

| Hybrid 8f | Equal to CQ | Yes |

These compounds demonstrated effective inhibition of parasite growth without significant cytotoxicity towards Vero cell lines. The mechanism appears to involve heme binding studies indicating that these hybrids may disrupt the malaria parasite's metabolic processes .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It might interact with cellular receptors, altering downstream signaling cascades.

- Cytokine Regulation : Studies have shown that related compounds can downregulate pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages, suggesting a potential anti-inflammatory role .

Case Studies

A notable case study involved the evaluation of 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD), a related compound derived from Antrodia cinnamomea. DMD exhibited significant anti-inflammatory effects in a psoriasiform mouse model by reducing epidermal thickness and inflammatory cell infiltration. This study highlights the potential for similar pyrimidine derivatives to modulate inflammatory pathways effectively .

Propriétés

IUPAC Name |

2,4-dimethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWINPXUCNYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296769 | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-23-9 | |

| Record name | 7781-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Dimethoxy-6-methylpyrimidine a valuable starting material in medicinal chemistry?

A1: this compound serves as a key precursor in synthesizing various pyrimidine nucleoside analogues [, ]. These analogues are structurally similar to naturally occurring nucleosides, which are crucial components of DNA and RNA. This structural similarity allows them to interfere with viral replication, making them attractive candidates for developing antiviral agents.

Q2: Can you elaborate on the synthesis of antiviral agents using this compound, as highlighted in the research?

A2: Researchers successfully synthesized a series of acyclic nucleoside analogues with promising antiviral activity against Ranikhet disease virus (RDV) []. The process involved reacting this compound with allyl bromide or benzyl bromide. This reaction yielded 1-substituted 4-methoxy-6-methyl-2(1H)-pyrimidinone intermediates, further modified through oxidation, O-demethylation, and nucleophilic displacement to produce the final 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinone acyclic nucleoside analogues. Several synthesized compounds exhibited significant antiviral activity against RDV, highlighting the potential of this synthetic approach [].

Q3: Beyond antiviral applications, are there other research avenues exploring the use of this compound?

A3: Yes, researchers are investigating this compound for synthesizing conformationally constrained pyrimidine acyclic nucleosides []. These molecules have restricted flexibility, which can be advantageous in drug design. This conformational constraint can enhance binding affinity to target molecules and improve pharmacokinetic properties. The research highlights a novel synthetic route using this compound to access these valuable compounds [], opening doors for exploring their therapeutic potential in various disease models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.